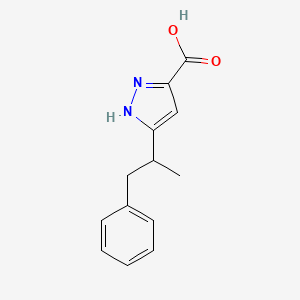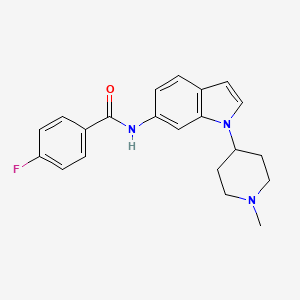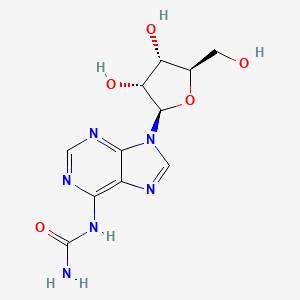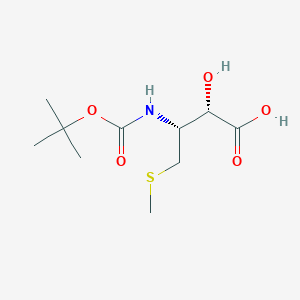
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is a complex organic compound that features an imidazole ring, a carbonyl group, and a long octadecyl chain attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide typically involves the reaction of 1H-imidazole-2-carbonyl chloride with N-octadecylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(1H-Imidazole-2-yl)-N-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide involves its interaction with biological membranes and proteins. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The long octadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar in structure but lacks the benzamide and octadecyl groups.
2-(1H-Imidazole-2-carbonyl)-N-methylbenzamide: Similar but with a shorter alkyl chain.
2-(1H-Imidazole-2-carbonyl)-N-(2-methylphenyl)benzamide: Similar but with a different aromatic substituent.
Uniqueness
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications involving biological systems and materials science.
Propriétés
Numéro CAS |
62366-87-4 |
|---|---|
Formule moléculaire |
C29H45N3O2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2-(1H-imidazole-2-carbonyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C29H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-29(34)26-21-18-17-20-25(26)27(33)28-30-23-24-31-28/h17-18,20-21,23-24H,2-16,19,22H2,1H3,(H,30,31)(H,32,34) |
Clé InChI |
HAMFGTIHPLAZRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)







